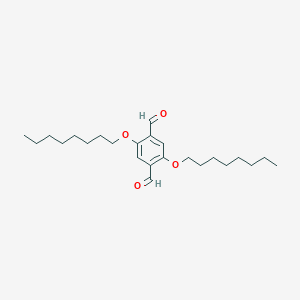

2,5-Bis(octyloxy)terephthalaldehyde

説明

The exact mass of the compound 2,5-Bis(octyloxy)terephthalaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Bis(octyloxy)terephthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(octyloxy)terephthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,5-dioctoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJKNOOUOGSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397770 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123440-34-6 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(octyloxy)terephthalaldehyde, a key organic building block in the field of materials science. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its primary application in the formation of Covalent Organic Frameworks (COFs) and conjugated polymers. While direct applications in drug development are not established, this guide highlights the potential of COF platforms derived from this molecule for biomedical applications, including drug delivery systems. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2,5-Bis(octyloxy)terephthalaldehyde is an aromatic dialdehyde distinguished by two octyloxy side chains.[1] These long alkyl chains enhance the solubility of the molecule in common organic solvents, a critical property for its use in solution-processable synthesis of advanced materials.[2] The aldehyde functional groups are highly reactive and serve as key reaction sites for the construction of larger, complex architectures such as Covalent Organic Frameworks (COFs) and conjugated polymers for optoelectronic applications.[2][3] This guide serves as a technical resource for researchers interested in utilizing this versatile molecule.

Physicochemical Properties

The properties of 2,5-Bis(octyloxy)terephthalaldehyde are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 123440-34-6 |

| Molecular Formula | C₂₄H₃₈O₄ |

| Molecular Weight | 390.56 g/mol |

| Synonyms | 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxyterephthalaldehyde, 2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to yellow powder/crystal |

| Melting Point | 76-79 °C |

| Topological Polar Surface Area | 52.6 Ų[4] |

| Rotatable Bond Count | 18[4] |

| Hydrogen Bond Acceptors | 4[4] |

| Hydrogen Bond Donors | 0[4] |

| LogP | 6.7902[4] |

Experimental Protocols

Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

A general and convenient method for the synthesis of 2,5-dialkoxyterephthalaldehydes involves the oxidation of the corresponding 1,4-dialkoxy-2,5-bis(halogenomethyl)benzene using dimethyl sulfoxide (DMSO) as the oxidant.[2]

Materials:

-

1,4-Bis(octyloxy)-2,5-bis(bromomethyl)benzene

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Petroleum ether

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1,4-bis(octyloxy)-2,5-bis(bromomethyl)benzene (0.5 mmol) and sodium bicarbonate (7.5 mmol).

-

Add 8 mL of DMSO to the flask.

-

Stir the mixture at 115°C for 30 minutes.

-

After cooling, pour the reaction mixture into 200 mL of deionized water.

-

Collect the resulting precipitate by filtration and dry it thoroughly.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and chloroform (1:2 v/v) as the eluent to obtain pure 2,5-Bis(octyloxy)terephthalaldehyde.[2]

Synthesis of a Covalent Organic Framework (COF) using 2,5-Bis(octyloxy)terephthalaldehyde

This protocol describes a general solvothermal method for the synthesis of a 2D COF from 2,5-Bis(octyloxy)terephthalaldehyde and a suitable amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

-

2,5-Bis(octyloxy)terephthalaldehyde

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane

-

Mesitylene

-

6 M Acetic acid (aqueous)

-

Acetone

-

Tetrahydrofuran (THF)

Procedure:

-

In a Pyrex tube, combine 2,5-Bis(octyloxy)terephthalaldehyde and TAPB in a 3:2 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

-

Add an aqueous solution of 6 M acetic acid to form a slurry.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

-

Seal the tube under vacuum and heat it in an oven at 120°C for 3 days.

-

After cooling to room temperature, collect the solid precipitate by filtration.

-

Wash the solid sequentially with acetone and tetrahydrofuran.

-

Purify the crude COF powder by Soxhlet extraction with THF for 24 hours.

-

Dry the purified COF powder under vacuum at 150°C overnight.

Applications in Materials Science

The primary application of 2,5-Bis(octyloxy)terephthalaldehyde is as a monomeric building block for the synthesis of advanced materials.

Covalent Organic Frameworks (COFs)

2,5-Bis(octyloxy)terephthalaldehyde is a common starting material for the synthesis of COFs.[3] The reaction of its aldehyde groups with amine derivatives leads to the formation of porous, crystalline polymers with a high surface area.[3] These COFs have potential applications in:

-

Gas storage and separation

-

Heterogeneous catalysis

-

Semiconductors for electronic devices like OLEDs and solar cells [3]

-

Memristors [3]

The synthesis of COFs from 2,5-Bis(octyloxy)terephthalaldehyde is a well-established process, as detailed in the experimental protocol above.

Conjugated Polymers

This dialdehyde is also used as a synthesis intermediate for vinylene-bridged macromolecules.[3] These polymers possess extended π-conjugation, which is beneficial for enhancing charge carrier mobility in organic semiconductors.[3] Such materials are being explored for use in photovoltaics.[3]

Relevance for Drug Development Professionals

While 2,5-Bis(octyloxy)terephthalaldehyde is not a therapeutic agent itself, the materials derived from it, particularly COFs, are gaining attention for their potential in biomedical applications.[5][6]

COFs as Drug Delivery Platforms

The inherent porosity and tunable pore sizes of COFs make them promising candidates for drug delivery systems.[5][6] The crystalline and porous nature of COFs allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner. The ability to functionalize the organic linkers of COFs opens up possibilities for targeted drug delivery.

Biocompatibility and Biodegradability

Research into the biocompatibility and biodegradability of COFs is ongoing.[5] The use of organic building blocks suggests that COFs could be designed to be compatible with biological systems. This is a crucial area of investigation for their potential use in medicine.

Visualizations

References

In-Depth Technical Guide: Spectroscopic Data for 2,5-Bis(octyloxy)terephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(octyloxy)terephthalaldehyde, a key building block in the synthesis of advanced materials. This document details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,5-Bis(octyloxy)terephthalaldehyde (CAS No: 123440-34-6).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.49 | s | 2H | Ar-CH O |

| 7.33 | s | 2H | Ar-H |

| 4.10 | t, J = 6.6 Hz | 4H | O-CH ₂-(CH₂)₆-CH₃ |

| 1.87 | p, J = 6.7 Hz | 4H | O-CH₂-CH ₂-(CH₂)₅-CH₃ |

| 1.51-1.29 | m | 20H | O-(CH₂)₂-(CH ₂)₅-CH₃ |

| 0.90 | t, J = 7.0 Hz | 6H | O-(CH₂)₇-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 189.4 | Ar-C HO |

| 154.5 | C -O |

| 127.1 | C -CHO |

| 110.1 | Ar-C H |

| 69.3 | O-C H₂-(CH₂)₆-CH₃ |

| 31.8 | O-(CH₂)₆-C H₂-CH₃ |

| 29.3 | O-CH₂-C H₂-(CH₂)₅-CH₃ |

| 29.2 | O-(CH₂)₂-C H₂(CH₂)₄-CH₃ & O-(CH₂)₃-C H₂(CH₂)₃-CH₃ |

| 26.0 | O-(CH₂)₅-C H₂-CH₂-CH₃ |

| 22.7 | O-(CH₂)₇-C H₃ |

| 14.1 | -C H₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2923, 2854 | Strong | C-H stretch (alkyl) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1587, 1475 | Medium | C=C stretch (aromatic) |

| 1210 | Strong | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 390.28 | [M]⁺ (Calculated for C₂₄H₃₈O₄: 390.2770) |

Experimental Protocols

Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

A detailed and reproducible experimental protocol for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde is provided below.

Materials:

-

2,5-Dihydroxyterephthalaldehyde

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of 2,5-dihydroxyterephthalaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (3.0 eq) is added.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

1-Bromooctane (2.5 eq) is then added, and the reaction mixture is heated to 80 °C and stirred for 24 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of deionized water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with deionized water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,5-Bis(octyloxy)terephthalaldehyde as a white to pale yellow solid.

Spectroscopic Characterization

The following protocols were employed for the spectroscopic analysis of the synthesized 2,5-Bis(octyloxy)terephthalaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 2,5-Bis(octyloxy)terephthalaldehyde.

Caption: Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde.

In-Depth Technical Guide: ¹H and ¹³C NMR Analysis of 2,5-Bis(octyloxy)terephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,5-Bis(octyloxy)terephthalaldehyde. The information presented herein is intended to support researchers and scientists in the fields of materials science, organic synthesis, and drug development by providing detailed spectral data and the methodologies for its acquisition.

Introduction

2,5-Bis(octyloxy)terephthalaldehyde is a key organic intermediate used in the synthesis of various functional materials, including polymers and macrocycles. Accurate structural elucidation and purity assessment are critical for its application in advanced materials. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for 2,5-Bis(octyloxy)terephthalaldehyde, recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.51 | 2H | s | - | CHO |

| 7.33 | 2H | s | - | Ar-H |

| 4.09 | 4H | t | 6.6 | O-CH₂ |

| 1.87 | 4H | p | 6.7 | O-CH₂-CH₂ |

| 1.51 | 4H | m | - | CH₂ |

| 1.30 | 16H | m | - | (CH₂)₄ |

| 0.89 | 6H | t | 7.0 | CH₃ |

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 189.39 | CHO |

| 159.27 | C-O |

| 128.52 | C-CHO |

| 116.14 | Ar-CH |

| 69.45 | O-CH₂ |

| 31.83 | CH₂ |

| 29.35 | CH₂ |

| 29.27 | CH₂ |

| 29.17 | CH₂ |

| 26.00 | CH₂ |

| 22.68 | CH₂ |

| 14.12 | CH₃ |

Experimental Protocol

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra were acquired on a Bruker AVANCE 400 spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 101 MHz.

Sample Preparation: Approximately 5-10 mg of 2,5-Bis(octyloxy)terephthalaldehyde was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Spectral Width: A spectral width of 16 ppm (6410 Hz) was centered at approximately 6 ppm.

-

Acquisition Time: 2.56 seconds.

-

Relaxation Delay: A relaxation delay of 1.0 second was employed.

-

Number of Scans: 16 scans were accumulated for a good signal-to-noise ratio.

-

Temperature: The experiment was performed at a constant temperature of 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) with power gating was used to obtain a spectrum with nuclear Overhauser effect (NOE).

-

Spectral Width: A spectral width of 240 ppm (24155 Hz) was centered at approximately 100 ppm.

-

Acquisition Time: 1.36 seconds.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

Number of Scans: 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment was conducted at a constant temperature of 298 K.

Data Processing: All spectra were processed using standard NMR software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were phase-corrected, and the baseline was corrected automatically. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of 2,5-Bis(octyloxy)terephthalaldehyde with labeled protons and carbons, providing a visual correlation to the NMR data presented in Tables 1 and 2.

An In-Depth Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(octyloxy)terephthalaldehyde is a functionalized aromatic dialdehyde that serves as a critical building block in the synthesis of advanced organic materials. Its unique molecular architecture, featuring a central benzene ring functionalized with two aldehyde groups and two long octyloxy chains, imparts a combination of reactivity and processability. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Bis(octyloxy)terephthalaldehyde, detailed experimental protocols for its synthesis and characterization, and an exploration of its primary applications, particularly in the burgeoning field of covalent organic frameworks (COFs) and organic electronics.

Core Properties of 2,5-Bis(octyloxy)terephthalaldehyde

The physical and chemical properties of 2,5-Bis(octyloxy)terephthalaldehyde are summarized in the tables below, providing a ready reference for researchers.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 123440-34-6 | [1][2][3] |

| Molecular Formula | C24H38O4 | [2][3] |

| Molecular Weight | 390.56 g/mol | [2][3] |

| Appearance | Bright yellow powder | [2] |

| Melting Point | 76 – 79 °C | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in common organic solvents | [4] |

Computational Chemistry Data

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [3][5] |

| LogP (Octanol-Water Partition Coefficient) | 6.7902 | [3] |

| Hydrogen Bond Acceptors | 4 | [3][5] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 18 | [3][5] |

Experimental Protocols

Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

The synthesis of 2,5-Bis(octyloxy)terephthalaldehyde can be achieved through a two-step process starting from commercially available hydroquinone. The general synthetic route involves the etherification of hydroquinone followed by bromination and subsequent oxidation to the dialdehyde.

Step 1: Synthesis of 1,4-Bis(octyloxy)benzene

-

Materials: Hydroquinone, 1-bromooctane, potassium carbonate, acetone.

-

Procedure: To a solution of hydroquinone in acetone, an excess of potassium carbonate is added. The mixture is stirred vigorously, and 1-bromooctane is added dropwise. The reaction mixture is then refluxed for 24-48 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,4-bis(octyloxy)benzene as a white solid.

Step 2: Synthesis of 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

-

Materials: 1,4-Bis(octyloxy)benzene, paraformaldehyde, hydrobromic acid, acetic acid.

-

Procedure: 1,4-Bis(octyloxy)benzene is dissolved in a mixture of acetic acid and an aqueous solution of hydrobromic acid. Paraformaldehyde is added in portions, and the mixture is heated with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene.

Step 3: Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

-

Materials: 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene, dimethyl sulfoxide (DMSO), sodium bicarbonate.

-

Procedure: The dibromide from the previous step is dissolved in DMSO. An excess of sodium bicarbonate is added, and the mixture is heated with stirring. The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the product. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to give 2,5-bis(octyloxy)terephthalaldehyde as a bright yellow powder.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the aldehydic protons around 10.5 ppm. The aromatic protons should appear as a singlet in the region of 7.4 ppm. The protons of the octyloxy chains will exhibit characteristic signals: a triplet for the terminal methyl group around 0.9 ppm, a multiplet for the methylene groups between 1.2 and 1.9 ppm, and a triplet for the methylene group attached to the oxygen atom around 4.1 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the aldehyde carbon at approximately 190 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbons of the octyloxy chains will be observed in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

The FT-IR spectrum will show a strong characteristic absorption band for the C=O stretching of the aldehyde group around 1690 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chains will be observed around 3000-2850 cm⁻¹. The C-O-C stretching of the ether linkages will appear in the region of 1250-1000 cm⁻¹.

Applications and Logical Workflows

The primary application of 2,5-Bis(octyloxy)terephthalaldehyde is in the synthesis of Covalent Organic Frameworks (COFs). These are crystalline porous polymers with a wide range of potential applications in gas storage, catalysis, and optoelectronics.

Synthesis of Covalent Organic Frameworks (COFs)

The aldehyde functional groups of 2,5-Bis(octyloxy)terephthalaldehyde readily undergo condensation reactions with multitopic amines to form crystalline, porous COFs with imine linkages. The long octyloxy chains enhance the solubility of the monomer, facilitating solution-based synthesis and processing.

Role in Organic Semiconductors

Macromolecules derived from 2,5-Bis(octyloxy)terephthalaldehyde, such as vinylene-bridged polymers, exhibit extended π-conjugation.[2] This property is crucial for enhancing charge carrier mobility in organic semiconductors, which are key components in applications like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2] The octyloxy side chains improve the processability of these materials without significantly disrupting the electronic properties of the conjugated backbone.

References

Solubility Profile of 2,5-Bis(octyloxy)terephthalaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Bis(octyloxy)terephthalaldehyde, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and conjugated polymers.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and material fabrication.

Core Compound Properties

2,5-Bis(octyloxy)terephthalaldehyde is a derivative of terephthalaldehyde featuring two octyloxy chains at the 2 and 5 positions of the benzene ring. These long alkyl chains are crucial for enhancing the molecule's solubility in common organic solvents, a vital property for solution-phase synthesis and processing.[2]

| Property | Value |

| CAS Number | 123440-34-6[3] |

| Molecular Formula | C₂₄H₃₈O₄[3] |

| Molecular Weight | 390.56 g/mol [3] |

| Appearance | White to yellow to green powder or crystals[4] |

| Melting Point | 76-79 °C[5] |

Quantitative Solubility Data

| Solvent | Dielectric Constant (ε) | Solubility | Reference |

| Chloroform (CHCl₃) | 4.81 | Soluble | [6] |

| Tetrahydrofuran (THF) | 7.6 | Soluble | |

| Toluene | 2.38 | Soluble | [6] |

| Hexanes/Ethanol (1:1) | Mixture | Soluble (for recrystallization) | [6] |

| n-Hexane | 1.88 | Insoluble | |

| Acetonitrile | 37.5 | Likely Soluble | |

| Dimethylformamide (DMF) | 36.7 | Likely Soluble | |

| Acetone | 20.7 | Likely Soluble | [6] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory protocol for determining the solubility of a crystalline organic compound like 2,5-Bis(octyloxy)terephthalaldehyde in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

2,5-Bis(octyloxy)terephthalaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2,5-Bis(octyloxy)terephthalaldehyde to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation can facilitate this process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Weigh the flask containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of 2,5-Bis(octyloxy)terephthalaldehyde. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L using the concentration obtained from the analytical measurement and the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2,5-Bis(octyloxy)terephthalaldehyde.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

As 2,5-Bis(octyloxy)terephthalaldehyde is primarily a synthetic building block, it is not typically involved in biological signaling pathways. However, its chemical reactivity is central to its application. The primary reaction is the condensation with amines to form imine bonds, which is the basis for the formation of polyazomethines and covalent organic frameworks.

The logical relationship for its use in material synthesis is depicted below.

Caption: Synthesis of Materials from 2,5-Bis(octyloxy)terephthalaldehyde.

References

- 1. quora.com [quora.com]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 对苯二甲醛 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sigma Aldrich 2,5-Bis(octyloxy)terephthalaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(octyloxy)terephthalaldehyde, a key organic building block. The document details its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis and characterization is provided. Furthermore, this guide explores its primary application in the synthesis of Covalent Organic Frameworks (COFs) and discusses the potential relevance of these materials in the field of drug development, including drug delivery systems and considerations for biocompatibility.

Molecular Structure and Properties

2,5-Bis(octyloxy)terephthalaldehyde is an aromatic dialdehyde featuring two octyloxy chains attached to the benzene ring. This substitution pattern significantly influences its solubility and reactivity.

Molecular Formula: C₂₄H₃₈O₄[1]

Molecular Weight: 390.56 g/mol [2][3]

Synonyms: 2,5-Bis(octyloxy)benzene-1,4-dicarboxaldehyde, 2,5-Dioctyloxyterephthalaldehyde[2]

The key physicochemical properties of 2,5-Bis(octyloxy)terephthalaldehyde are summarized in the table below for easy reference.

| Property | Value | Reference |

| Melting Point | 76-79 °C | [2] |

| Appearance | Bright yellow powder | [4] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 18 | [1][3] |

| XLogP3-AA | 7.6 | [1] |

Experimental Protocols

Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

A plausible and efficient synthetic route to 2,5-Bis(octyloxy)terephthalaldehyde involves the oxidation of the corresponding 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene. The Kornblum oxidation provides a reliable method for this transformation.[4][5][6]

Step 1: Synthesis of 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene

This precursor can be synthesized from p-xylene through a sequence of etherification followed by bromination.

Step 2: Kornblum Oxidation to 2,5-Bis(octyloxy)terephthalaldehyde [7]

-

Materials:

-

1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Petroleum ether

-

Chloroform (CHCl₃)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (1.0 mmol) in DMSO (16 mL).

-

Add sodium bicarbonate (15.0 mmol) to the solution.

-

Heat the reaction mixture to 115 °C and stir for 30 minutes. The reaction can be monitored by thin-layer chromatography.[7]

-

After the reaction is complete, pour the mixture into 400 mL of water.

-

A precipitate will form. Collect the solid by filtration and dry it thoroughly.

-

The crude product is then purified by silica gel column chromatography using a mixture of petroleum ether and chloroform (1:2 v/v) as the eluent to yield pure 2,5-Bis(octyloxy)terephthalaldehyde.[7]

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound should be confirmed using ¹H and ¹³C NMR spectroscopy.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can be used to identify the characteristic functional groups, particularly the aldehyde C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the final product.

Visualization of Synthetic and Application Pathways

Synthetic Pathway of 2,5-Bis(octyloxy)terephthalaldehyde

Caption: Synthetic route to 2,5-Bis(octyloxy)terephthalaldehyde.

Workflow for Covalent Organic Framework (COF) Synthesis

2,5-Bis(octyloxy)terephthalaldehyde is a key building block for the synthesis of Covalent Organic Frameworks (COFs) through Schiff base condensation with multitopic amines.[4]

Caption: General workflow for the synthesis of COFs.

Relevance to Drug Development

While 2,5-Bis(octyloxy)terephthalaldehyde itself is not a therapeutic agent, its role as a precursor to COFs opens potential avenues in drug development and delivery.

COFs as Drug Delivery Vehicles

Covalent Organic Frameworks possess several features that make them attractive candidates for drug delivery systems:[2][3][8]

-

High Porosity and Surface Area: Allows for high drug loading capacity.

-

Tunable Pore Size: The pore size can be tailored by selecting different linkers to accommodate various drug molecules.

-

Biocompatibility: COFs are composed of light elements (C, H, O, N), which can lead to better biocompatibility compared to metal-containing frameworks.[8]

-

Chemical Stability: The robust covalent bonds provide stability in biological environments.

-

Functionalizability: The framework can be functionalized with targeting ligands to direct the drug to specific cells or tissues.

The long octyloxy chains of 2,5-Bis(octyloxy)terephthalaldehyde can impart increased lipophilicity to the resulting COF, which may influence its interaction with cell membranes and affect drug release kinetics.

Biocompatibility and Toxicological Considerations

The introduction of long alkyl chains, such as the octyloxy groups in 2,5-Bis(octyloxy)terephthalaldehyde, necessitates careful consideration of the potential cytotoxicity of the resulting materials. Studies on other long-chain alkoxy-substituted aromatic compounds have shown that the chain length can modulate cytotoxicity.[9] Therefore, any COF developed from this linker for biomedical applications would require thorough in vitro and in vivo toxicity studies.

Conclusion

2,5-Bis(octyloxy)terephthalaldehyde is a valuable and versatile building block in materials chemistry. Its synthesis, while requiring careful execution, is achievable through established organic reactions. The primary application of this molecule lies in the construction of Covalent Organic Frameworks, which are emerging as promising platforms for various applications, including the potential for advanced drug delivery systems. For researchers in drug development, the ability to create highly ordered, porous, and functionalizable materials from linkers like 2,5-Bis(octyloxy)terephthalaldehyde presents an exciting opportunity to design next-generation therapeutic carriers. However, a comprehensive evaluation of the biocompatibility and long-term safety of these novel materials is paramount for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 5. bch.ro [bch.ro]

- 6. synarchive.com [synarchive.com]

- 7. tandfonline.com [tandfonline.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Synthesis, Properties, and Applications in Porous Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Bis(octyloxy)terephthalaldehyde, a key building block in the synthesis of advanced materials. This document details its chemical identity, physical properties, and its primary application in the formation of Covalent Organic Frameworks (COFs). Included are detailed experimental protocols, data summaries, and workflow visualizations to support researchers in the field of materials science and drug development.

Chemical Identity and Synonyms

2,5-Bis(octyloxy)terephthalaldehyde is an aromatic dialdehyde functionalized with two octyloxy side chains. These long alkyl chains enhance its solubility in organic solvents, making it a versatile precursor for solution-processable materials.

Systematic Name: 2,5-Bis(octyloxy)benzene-1,4-dicarbaldehyde

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are crucial for comprehensive literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | 2,5-bis(octyloxy)benzene-1,4-dicarbaldehyde |

| CAS Number | 123440-34-6[1] |

| Synonyms | 2,5-Dioctyloxybenzene-1,4-dicarbaldehyde, 2,5-Bis(octyloxy)benzene-1,4-dialdehyde[2], 2,5-Dioctyloxyterephthalaldehyde[2], C8PDA[1] |

| Molecular Formula | C₂₄H₃₈O₄[3] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2,5-Bis(octyloxy)terephthalaldehyde are fundamental to its handling, reaction setup, and characterization.

| Property | Value |

| Molecular Weight | 390.56 g/mol [1][3] |

| Appearance | Bright yellow powder[1] or White to Yellow to Green powder to crystal |

| Melting Point | 76 – 79 °C[2][4] |

| Purity | >97.0% (GC), >98%[1] |

| Solubility | Enhanced solubility in common organic solvents due to octyloxy chains. |

| Topological Polar Surface Area (TPSA) | 52.6 Ų[3] |

Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

While 2,5-Bis(octyloxy)terephthalaldehyde is commercially available, a general synthetic route involves the Williamson ether synthesis starting from 2,5-dihydroxyterephthalaldehyde and an appropriate octyl halide, followed by purification.

A representative procedure is as follows:

-

Alkylation: 2,5-dihydroxyterephthalaldehyde is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

A slight excess of a base, typically potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl groups.

-

1-Bromooctane (a 2- to 2.2-molar excess) is added to the mixture.

-

The reaction mixture is heated, typically between 60-80 °C, and stirred for 12-24 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Purification: Upon cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2,5-Bis(octyloxy)terephthalaldehyde.

Application in Covalent Organic Framework (COF) Synthesis

2,5-Bis(octyloxy)terephthalaldehyde is a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs). Its two aldehyde groups can undergo Schiff base condensation with multitopic amines to form crystalline, porous materials with robust imine linkages.[5] These COFs are being explored for applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Representative Imine-Linked COF

The following is a detailed protocol for the synthesis of a 2D COF, adapted from procedures for similar terephthalaldehyde-based frameworks. This solvothermal method is a common approach for achieving crystalline COF materials.

Materials:

-

2,5-Bis(octyloxy)terephthalaldehyde

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB) or a similar multitopic amine linker

-

Solvent mixture: e.g., 1,2-dichlorobenzene (o-DCB) and dimethyl acetamide (DMAc)[6]

-

Aqueous acetic acid (6 M)[6]

-

Anhydrous acetone and tetrahydrofuran (THF) for washing[5]

Procedure:

-

Reactant Preparation: In a Pyrex tube, combine 2,5-Bis(octyloxy)terephthalaldehyde and the amine linker (e.g., TAPB) in a 3:2 molar ratio.

-

Solvent Addition: Add a solvent mixture (e.g., o-DCB/DMAc) and a catalytic amount of aqueous acetic acid. The volume should be sufficient to create a slurry.

-

Homogenization and Degassing: Sonicate the mixture for 15-20 minutes to ensure a homogeneous dispersion.[5][6] Subject the tube to at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.[5][6]

-

Solvothermal Reaction: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 3 days.[5][6]

-

Isolation: After cooling to room temperature, a solid precipitate, the COF, will be present. Collect the solid by filtration.

-

Purification: Wash the collected solid sequentially with anhydrous acetone and THF to remove residual solvents and unreacted monomers.[5]

-

Further purify the product by Soxhlet extraction with THF for 24 hours.[5]

-

Activation: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight to remove any trapped solvent molecules from the pores.[5][6]

Characterization of the Resulting COF

A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of the COF.

| Technique | Purpose | Expected Results |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure of the COF.[5] | Sharp diffraction peaks corresponding to a long-range ordered structure. The experimental pattern should match the simulated pattern for the expected framework. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the formation of imine linkages.[5] | Appearance of a characteristic C=N stretching vibration around 1620 cm⁻¹. Disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde. |

| Nitrogen Adsorption-Desorption Analysis | To determine the surface area and porosity of the COF.[5] | A type I or type IV isotherm, indicative of a microporous or mesoporous material, respectively. A COF synthesized from 2,5-Bis(octyloxy)terephthalaldehyde has been reported to exhibit a BET surface area of 1202 m²/g.[1] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF.[5] | High thermal stability, with decomposition temperatures often exceeding 400 °C for imine-linked COFs.[5] |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization process, as well as the fundamental chemical transformation.

Caption: Experimental workflow for COF synthesis and characterization.

Caption: Logical relationship of imine-linked COF formation.

References

Unveiling the Photophysical Landscape of 2,5-Bis(octyloxy)terephthalaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of 2,5-Bis(octyloxy)terephthalaldehyde and its derivatives. While this specific family of compounds is emerging as a versatile building block in materials science, particularly for the synthesis of Covalent Organic Frameworks (COFs) and organic semiconductors, a comprehensive public repository of their detailed photophysical data remains nascent.[1] This guide synthesizes the available information on related compounds and outlines the established experimental protocols for characterizing their optical properties.

Introduction to 2,5-Bis(octyloxy)terephthalaldehyde

2,5-Bis(octyloxy)terephthalaldehyde is an aromatic dialdehyde featuring two octyloxy chains attached to the benzene ring.[1] These long alkyl chains are crucial for enhancing the solubility of the molecule and its derivatives in common organic solvents, a critical factor for solution-phase synthesis and characterization, as well as for the processability of resulting materials. The two aldehyde functional groups provide reactive sites for the construction of larger conjugated systems, most notably through condensation reactions with primary amines to form Schiff bases (imines).

Photophysical Properties: An Area Ripe for Exploration

Generally, the photophysical properties of such aromatic compounds are governed by π-π* and n-π* electronic transitions. The absorption and emission characteristics are expected to be sensitive to the electronic nature of the substituents on the amine moiety and the polarity of the solvent environment (solvatochromism).

Table 1: Anticipated Photophysical Data for 2,5-Bis(octyloxy)terephthalaldehyde Derivatives

Due to the lack of specific experimental data in the reviewed literature, this table is presented as a template for future characterization studies. The values are placeholders and do not represent actual experimental results.

| Derivative (substituent on amine) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F | τ (ns) | Stokes Shift (nm) |

| Aniline | Toluene | - | - | - | - | - | - |

| Aniline | Dichloromethane | - | - | - | - | - | - |

| Aniline | Acetonitrile | - | - | - | - | - | - |

| Aniline | Methanol | - | - | - | - | - | - |

| 4-Methoxyaniline | Toluene | - | - | - | - | - | - |

| 4-Methoxyaniline | Dichloromethane | - | - | - | - | - | - |

| 4-Methoxyaniline | Acetonitrile | - | - | - | - | - | - |

| 4-Methoxyaniline | Methanol | - | - | - | - | - | - |

| 4-Nitroaniline | Toluene | - | - | - | - | - | - |

| 4-Nitroaniline | Dichloromethane | - | - | - | - | - | - |

| 4-Nitroaniline | Acetonitrile | - | - | - | - | - | - |

| 4-Nitroaniline | Methanol | - | - | - | - | - | - |

Experimental Protocols

The following are detailed methodologies for the key experiments required to populate the data in Table 1.

Synthesis of Schiff Base Derivatives

General Procedure:

-

Dissolve 1.0 equivalent of 2,5-Bis(octyloxy)terephthalaldehyde in a suitable anhydrous solvent (e.g., toluene, ethanol, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add 2.2 equivalents of the desired primary amine to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the imine product is typically accompanied by the formation of water. A Dean-Stark apparatus can be used to remove water and drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield the pure Schiff base derivative.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Photophysical Characterization

1. UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare stock solutions of the synthesized derivatives in various spectroscopic-grade solvents (e.g., toluene, dichloromethane, acetonitrile, methanol) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of approximately 250 nm to 600 nm. Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

2. Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Record the emission spectra by exciting the sample at its λ_abs. The emission is typically collected at a 90° angle to the excitation beam. Also, record the excitation spectrum by monitoring the emission at the wavelength of maximum emission (λ_em).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em). The Stokes shift is calculated as the difference between λ_em and λ_abs.

3. Fluorescence Quantum Yield (Φ_F) Determination:

-

Method: The relative quantum yield is determined using a well-characterized standard with a known quantum yield in the same solvent. A common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Procedure:

-

Measure the UV-Vis absorption and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

4. Fluorescence Lifetime (τ) Measurement:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

-

Detect the emitted photons with a high-speed detector.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photon.

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental and conceptual frameworks, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and photophysical characterization.

Caption: Conceptual diagram of solvatochromism.

Conclusion and Future Outlook

2,5-Bis(octyloxy)terephthalaldehyde derivatives represent a promising class of molecules for the development of novel functional materials. Their straightforward synthesis and potential for tunable photophysical properties make them attractive targets for further research. However, a significant amount of fundamental characterization is required to fully understand their photophysical behavior. The experimental protocols and conceptual frameworks outlined in this guide provide a roadmap for researchers to systematically investigate these compounds. Future studies should focus on synthesizing a library of derivatives with diverse electronic properties and performing comprehensive spectroscopic and photophysical measurements in a range of solvents. This will not only populate the much-needed data tables but also provide valuable insights into the structure-property relationships that govern the photophysics of this molecular scaffold, paving the way for their application in advanced technologies such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.

References

A Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Purity, Appearance, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Bis(octyloxy)terephthalaldehyde (CAS No. 123440-34-6), a key organic intermediate. Its utility in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and conjugated polymers necessitates a thorough understanding of its physical and chemical properties.[1][2][3] This guide details its appearance, purity standards, and the experimental protocols used for its characterization.

Physicochemical Properties and Specifications

2,5-Bis(octyloxy)terephthalaldehyde is a derivative of terephthalaldehyde distinguished by two octyloxy chains at the 2 and 5 positions of the benzene ring.[3] These long alkyl chains significantly enhance the molecule's solubility in common organic solvents, a crucial feature for solution-phase processing and synthesis.[3] At room temperature, it is a solid.[3] Commercially available batches of this compound typically exhibit high purity, essential for achieving predictable reaction kinetics and desired material properties in its applications.

The quantitative data for 2,5-Bis(octyloxy)terephthalaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 123440-34-6 | [1][2][4] |

| Molecular Formula | C₂₄H₃₈O₄ | [1][4][5][6] |

| Molecular Weight | 390.56 g/mol | [1][2][3][4][5][6] |

| Appearance | White to yellow to green powder or crystal. | [4] |

| Bright yellow powder. | [1] | |

| Purity | >97.0% (GC) | [4][5] |

| >98% | [1][2][6] | |

| Melting Point | 75.0 - 79.0 °C | [1][2][4][6] |

| Synonyms | 2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde, C8PDA, 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxyterephthalaldehyde | [1][2][4][6] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere, protected from air. | [4][5][7] |

Experimental Protocols for Characterization

To ensure the quality and structural integrity of 2,5-Bis(octyloxy)terephthalaldehyde, several analytical techniques are employed. The primary methods include Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[4]

Gas chromatography is utilized to determine the percentage purity of the compound by separating it from any volatile impurities.

-

Objective: To quantify the purity of 2,5-Bis(octyloxy)terephthalaldehyde.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) suitable for separating high-boiling-point aromatic compounds.

-

Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

-

GC Parameters (Typical):

-

Injector Temperature: 280 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The area of the peak corresponding to 2,5-Bis(octyloxy)terephthalaldehyde is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total area.

NMR spectroscopy is the definitive method for confirming the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

-

Objective: To verify the chemical structure of 2,5-Bis(octyloxy)terephthalaldehyde.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

-

¹H NMR Analysis: The spectrum should confirm the presence of:

-

Aldehyde protons (-CHO).

-

Aromatic protons on the benzene ring.

-

Methylene protons of the octyloxy chains (-OCH₂- and internal -CH₂- groups).

-

Terminal methyl protons of the octyloxy chains (-CH₃).

-

The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Analysis: The spectrum should show distinct signals for:

-

Carbonyl carbons of the aldehyde groups.

-

Aromatic carbons, including those bonded to oxygen and the aldehyde groups.

-

Aliphatic carbons of the octyloxy chains.

-

-

Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared against predicted values and reference spectra to confirm that the synthesized product has the correct structure.[8]

Visualized Workflows and Applications

The following diagram illustrates the general workflow for the quality control and characterization of 2,5-Bis(octyloxy)terephthalaldehyde, from synthesis to the final, verified product.

Caption: Quality control workflow for 2,5-Bis(octyloxy)terephthalaldehyde.

2,5-Bis(octyloxy)terephthalaldehyde is a common building block for COFs.[1] The aldehyde groups undergo condensation reactions with multifunctional amines to form porous, crystalline polymers with a wide range of applications.[1][3]

Caption: Synthesis of a COF using 2,5-Bis(octyloxy)terephthalaldehyde.

References

- 1. ossila.com [ossila.com]

- 2. 2,5-Bis(octyloxy)terephthalaldehyde 98 123440-34-6 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Bis(octyloxy)terephthalaldehyde | 123440-34-6 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. Sigma Aldrich 2,5-Bis(octyloxy)terephthalaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 2 5-BIS(OCTYLOXY)TEREPHTHALALDEHYDE 98(123440-34-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: A Versatile Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(octyloxy)terephthalaldehyde is a specialized aromatic dialdehyde that serves as a critical building block in the synthesis of advanced organic materials. Structurally, it is a derivative of terephthalaldehyde, featuring a central benzene ring functionalized with two aldehyde (-CHO) groups at the 1 and 4 positions and two long n-octyloxy (-OC₈H₁₇) chains at the 2 and 5 positions.[1] These long alkyl chains are pivotal, as they significantly enhance the molecule's solubility in common organic solvents, facilitating its use in solution-based processing techniques which are often preferred for their scalability.[1] The highly reactive aldehyde groups readily undergo condensation reactions, particularly with amines to form imines, making this molecule a premier precursor for Covalent Organic Frameworks (COFs), conjugated polymers, and other macromolecules with applications in electronics and materials science.[1][2]

Physicochemical Properties

The physical and chemical properties of 2,5-Bis(octyloxy)terephthalaldehyde are summarized in the table below, providing key data for experimental design and implementation.

| Property | Value | Reference(s) |

| CAS Number | 123440-34-6 | [2][3] |

| Molecular Formula | C₂₄H₃₈O₄ | [2][3] |

| Molecular Weight | 390.56 g/mol | [2][3] |

| Melting Point | 76 - 79 °C | [2] |

| Appearance | Bright yellow powder | [2] |

| Purity | >97% or >98% | [3][4] |

| Synonyms | 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde | [4] |

| Solubility | Soluble in common organic solvents | [1] |

| InChI Key | HBPJKNOOUOGSOG-UHFFFAOYSA-N | |

| SMILES String | [H]C(=O)c1cc(OCCCCCCCC)c(cc1OCCCCCCCC)C([H])=O |

Key Applications

The unique structure of 2,5-Bis(octyloxy)terephthalaldehyde makes it a valuable precursor for a variety of advanced materials:

-

Covalent Organic Frameworks (COFs) : It is a common dialdehyde ligand for the synthesis of porous, crystalline COFs.[2] Through imination reactions with multifunctional amines, it forms stable, extended networks. For instance, reaction with triaminophenylbenzene can yield COFs with high BET surface areas (e.g., 1202 m²/g), suitable for applications in gas storage and separation.[2]

-

Organic Semiconductors : The molecule is an intermediate for vinylene-bridged macromolecules and other conjugated polymers.[2] These materials possess extended π-conjugation, which is essential for enhancing charge carrier mobility in organic semiconductors used in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and memristors.[2]

-

Light-Emitting Polymers : It serves as a monomeric precursor for cyano-substituted poly(p-phenylenevinylene) (cyano-PPV), a class of polymers known for their electroluminescent properties.

Synthesis Pathway

While specific industrial synthesis routes are often proprietary, the general strategy for preparing 2,5-dialkoxyterephthalaldehydes involves a multi-step process starting from a hydroquinone or p-dimethoxybenzene precursor. The key steps include the introduction of the alkyl chains via etherification, followed by formylation of the benzene ring to add the aldehyde groups.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde, an important intermediate in the preparation of organic optoelectronic materials, covalent organic frameworks (COFs), and other functional polymers.[1][2][3] The two aldehyde functional groups and the long-chain alkoxy substituents make it a versatile building block for creating extended conjugated systems with enhanced solubility.[1][2]

Introduction

2,5-Bis(octyloxy)terephthalaldehyde is a dialdehyde derivative of benzene with two octyloxy groups attached to the aromatic ring. These alkoxy chains improve the solubility of resulting polymers and materials.[1][2] The aldehyde groups are reactive sites for various condensation reactions, for instance with amines to form imines, which is a common linkage in the formation of COFs.[3][4] This protocol is adapted from a general and efficient method for the synthesis of 2,5-dialkoxyterephthalaldehydes.[1][2]

Reaction Principle

The synthesis involves the oxidation of the benzylic halide groups of a 1,4-dialkoxy-2,5-bis(halogenomethyl)benzene precursor using dimethyl sulfoxide (DMSO) as the oxidant. Sodium bicarbonate is used as an auxiliary agent in the reaction.[1][2] This method is advantageous due to its relatively short reaction time and good yields.[1]

Experimental Protocol

Materials and Reagents

-

1,4-Bis(octyloxy)-2,5-bis(bromomethyl)benzene (Starting Material)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Petroleum ether

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Glass column for chromatography

-

Beakers and other standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask, combine 1,4-Bis(octyloxy)-2,5-bis(bromomethyl)benzene (0.5 mmol), sodium bicarbonate (0.63 g, 7.5 mmol), and 8 mL of DMSO.[1]

-

Reaction: Stir the mixture at 115°C for 30 minutes.[1][2] The reaction can be carried out in the presence of air as it does not significantly affect the yield.[1]

-

Precipitation: After cooling, pour the reaction mixture into 200 mL of water.[1][2] A precipitate of the crude product will form.

-

Filtration: Filter the precipitate using a Buchner funnel and wash with deionized water.

-

Drying: Dry the collected solid.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and chloroform (1:2 v/v) as the eluent to obtain the pure 2,5-Bis(octyloxy)terephthalaldehyde.[1][2]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1,4-Bis(octyloxy)-2,5-bis(bromomethyl)benzene | Adapted from[1] |

| Molar Amount of Starting Material | 0.5 mmol | [1] |

| Reagent 1 | Sodium Bicarbonate (NaHCO₃) | [1] |

| Molar Amount of Reagent 1 | 7.5 mmol | [1] |

| Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Solvent Volume | 8 mL | [1] |

| Reaction Temperature | 115°C | [1] |

| Reaction Time | 0.5 hours | [1][2] |

| Purification Method | Silica gel column chromatography | [1][2] |

| Eluent for Chromatography | Petroleum ether/Chloroform (1:2, v/v) | [1][2] |

Characterization

The final product, 2,5-Bis(octyloxy)terephthalaldehyde, is a white to yellow crystalline powder.[5]

-

Molecular Formula: C₂₄H₃₈O₄[6]

-

Molecular Weight: 390.56 g/mol [6]

-

Melting Point: 76-79 °C[7]

-

Appearance: White to Yellow to Green powder to crystal[5]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde.

Reaction Scheme

Caption: Overall reaction for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,5-Bis(octyloxy)terephthalaldehyde | 123440-34-6 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,5-Bis(octyloxy)terephthalaldehyde 98 123440-34-6 [sigmaaldrich.com]

Application Notes and Protocols for the Purification of 2,5-Bis(octyloxy)terephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,5-Bis(octyloxy)terephthalaldehyde, a key intermediate in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and conjugated polymers.[1] The protocols outlined below describe two common and effective purification techniques: recrystallization and column chromatography.

Introduction

2,5-Bis(octyloxy)terephthalaldehyde is a solid at room temperature with a melting point in the range of 76-79°C.[2][3] Its structure, featuring two aldehyde functional groups and two long octyloxy chains, makes it soluble in many common organic solvents.[1] Purification is crucial to remove any unreacted starting materials or by-products from its synthesis, ensuring the high purity required for the successful preparation of advanced materials. The choice of purification method will depend on the nature and quantity of the impurities present.

Purification Strategies

The two primary methods for purifying 2,5-Bis(octyloxy)terephthalaldehyde are recrystallization and silica gel column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities from a relatively pure product. Column chromatography is a more powerful technique capable of separating the desired compound from a wider range of impurities, albeit with a greater investment of time and resources.

Data Summary

The following table summarizes the recommended conditions for each purification technique.

| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Expected Purity |

| Column Chromatography | Silica Gel | Dichloromethane / Petroleum Ether (2:1, v/v) | >98% |

| n-Hexane / Ethyl Acetate (4:1, v/v) | >98% | ||

| Recrystallization | Not Applicable | Methanol / Water | >99% (for parent terephthalaldehyde) |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of 2,5-Bis(octyloxy)terephthalaldehyde using silica gel column chromatography. This method is effective for separating the target compound from both more polar and less polar impurities.

Materials:

-

Crude 2,5-Bis(octyloxy)terephthalaldehyde

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Petroleum Ether or n-Hexane

-

Ethyl Acetate

-

Glass column with stopcock

-

Cotton or glass wool

-

Sand

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and developing solvent

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Secure a glass column vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand on top of the plug.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane or petroleum ether).

-

Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

-

Sample Loading:

-

Dissolve the crude 2,5-Bis(octyloxy)terephthalaldehyde in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

-

Carefully apply the sample solution to the top of the silica gel column.

-

Allow the sample to adsorb onto the silica gel.

-

-

Elution:

-

Begin elution with the chosen solvent system. For a related compound, 2,5-dihydroxyterephthalaldehyde, successful separations have been achieved with dichloromethane:petroleum ether (2:1, v/v) and n-hexane:ethyl acetate (4:1, v/v). These are good starting points for optimization.

-

Collect fractions in separate tubes or flasks.

-

-

Monitoring the Separation:

-

Monitor the progress of the separation by Thin Layer Chromatography (TLC).

-

Spot small aliquots of the collected fractions onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the pure desired product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,5-Bis(octyloxy)terephthalaldehyde.

-

Workflow for Column Chromatography:

Caption: Workflow for the purification of 2,5-Bis(octyloxy)terephthalaldehyde by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities are ideally left behind in the solvent. For terephthalaldehyde, a methanol/water solvent system has been shown to be effective.[4]

Materials:

-

Crude 2,5-Bis(octyloxy)terephthalaldehyde

-

Methanol

-

Deionized Water

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution:

-

Place the crude 2,5-Bis(octyloxy)terephthalaldehyde in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely. Stir and heat gently if necessary.

-

-

Inducing Crystallization:

-

Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy. The cloudiness indicates that the solution is saturated and crystallization is about to begin.

-

If too much water is added and the product precipitates out, add a small amount of hot methanol until the solution becomes clear again.

-

-

Cooling and Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining impurities.

-

-

Drying:

-

Dry the crystals under vacuum to remove any residual solvent.

-

Workflow for Recrystallization:

Caption: General workflow for the purification of 2,5-Bis(octyloxy)terephthalaldehyde by recrystallization.

Troubleshooting

-

Oiling Out During Recrystallization: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of significant impurities. Try reheating the solution and allowing it to cool more slowly.

-